molecular formula C17H32O8 B605286 Ald-CH2-PEG5-t-butyl ester CAS No. 1446282-23-0

Ald-CH2-PEG5-t-butyl ester

Cat. No.: B605286
CAS No.: 1446282-23-0
M. Wt: 364.44
InChI Key: VFKNETSNXAZWCJ-UHFFFAOYSA-N
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Description

Ald-CH2-PEG5-t-butyl ester is a compound that features an aldehyde group and a t-butyl ester group linked through a polyethylene glycol (PEG) chain. This compound is known for its high purity and is widely used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

Ald-CH2-PEG5-t-butyl ester is widely used in various fields of scientific research:

    Chemistry: It is used as a linker in the synthesis of complex molecules and in the modification of surfaces.

    Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials and coatings

Mechanism of Action

Target of Action

Ald-CH2-PEG5-t-butyl ester, also known as Ald-CH2-PEG5-Boc, is a type of PEG linker . PEG linkers are used in drug delivery systems to improve the solubility, stability, and half-life of drugs . The primary targets of this compound are molecules that contain hydrazide and aminooxy groups .

Mode of Action

The this compound linker contains an aldehyde and a t-butyl ester . The aldehyde group can readily react with hydrazide and aminooxy groups, forming a covalent bond . This allows the linker to attach to the target molecule. The t-butyl ester group can be de-protected under acidic conditions to form a free acid .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific drug or molecule it is linked to. Generally, PEG linkers like this compound are used to modify the properties of drugs, enhancing their delivery and effectiveness .

Pharmacokinetics

The pharmacokinetics of this compound, like other PEG linkers, are largely determined by the properties of the drug it is attached to. Pegylation (the process of attaching peg linkers to drugs) can improve a drug’s absorption, distribution, metabolism, and excretion (adme) properties . This can increase the drug’s bioavailability, allowing it to reach its target more effectively .

Result of Action

The result of this compound’s action is the successful delivery of the drug it is attached to. By improving the drug’s solubility, stability, and half-life, the PEG linker can enhance the drug’s effectiveness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the de-protection of the t-butyl ester group . Additionally, the presence of hydrazide or aminooxy groups in the environment is necessary for the aldehyde group to react . The temperature and other conditions of storage can also impact the stability and efficacy of the compound .

Safety and Hazards

Ald-CH2-PEG5-t-butyl ester should be stored at -20°C . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Future Directions

Ald-CH2-PEG5-t-butyl ester is particularly useful in the development of protein and peptide-based drugs . By attaching this compound to the protein or peptide, researchers can improve its stability and increase its circulation time in the body . This suggests that this compound has potential applications in the field of pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-CH2-PEG5-t-butyl ester typically involves the reaction of an aldehyde-containing PEG with a t-butyl ester. The aldehyde group readily reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form a free acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is often synthesized in batches and purified to achieve a purity of ≥95% .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ald-CH2-PEG3-t-butyl ester
  • Ald-CH2-PEG7-t-butyl ester
  • Ald-CH2-PEG10-t-butyl ester

Comparison: Ald-CH2-PEG5-t-butyl ester is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and molecular flexibility. This makes it particularly suitable for applications requiring enhanced solubility and stability .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKNETSNXAZWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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